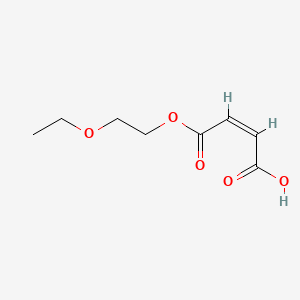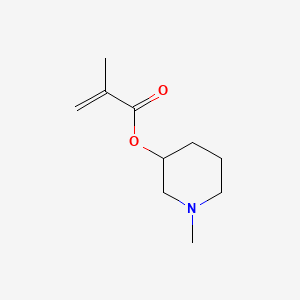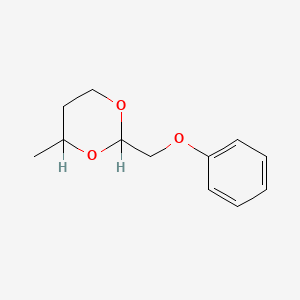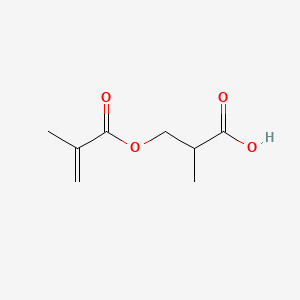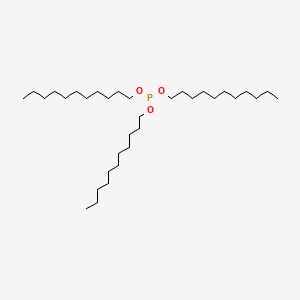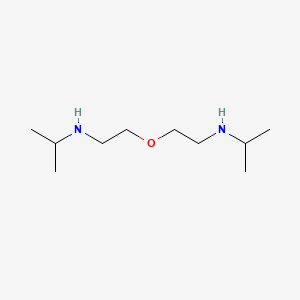
2-Propanamine, N,N'-(oxydi-2,1-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- is a chemical compound with the molecular formula C16H36N2O. It is also known by its IUPAC name, N,N’-(oxydi-2,1-ethanediyl)bis(N-isopropyl-2-propanamine) . This compound is characterized by its two isopropylamine groups connected via an ethylene oxide bridge, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- typically involves the reaction of diethylene glycol with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as copper or cobalt on amorphous silica or alumina . The reaction proceeds as follows:
- Diethylene glycol is reacted with isopropylamine.
- The mixture is heated under reflux conditions.
- The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts helps in achieving higher efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated amines and other derivatives.
Aplicaciones Científicas De Investigación
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyurethane foams.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- involves its role as a catalyst in various chemical reactions. The compound facilitates the formation of polymeric structures by promoting the reaction between monomers. It acts on molecular targets such as hydroxyl and isocyanate groups, enabling the formation of urethane linkages in polyurethane foams .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Oxydi-2,1-ethanediyl)bismorpholine: Another compound with a similar ethylene oxide bridge but with morpholine groups instead of isopropylamine.
Bis(2-dimethylaminoethyl)ether: Contains dimethylamino groups instead of isopropylamine.
Uniqueness
2-Propanamine, N,N’-(oxydi-2,1-ethanediyl)bis- is unique due to its specific structure that combines the properties of isopropylamine and ethylene oxide. This combination allows it to act as an effective catalyst in polymerization reactions without causing cross-linking, making it highly valuable in the production of flexible polyester foams and other materials .
Propiedades
Número CAS |
42977-68-4 |
|---|---|
Fórmula molecular |
C10H24N2O |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
N-[2-[2-(propan-2-ylamino)ethoxy]ethyl]propan-2-amine |
InChI |
InChI=1S/C10H24N2O/c1-9(2)11-5-7-13-8-6-12-10(3)4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
OKNVUKWJUTVFNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCOCCNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


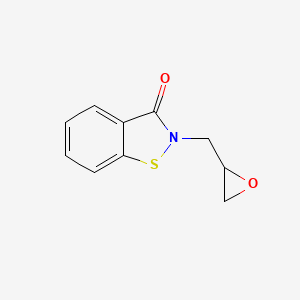


![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
